2,4-二甲基苯甲酰胺

描述

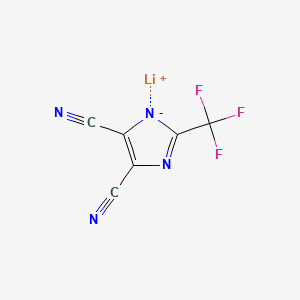

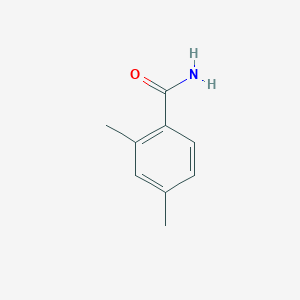

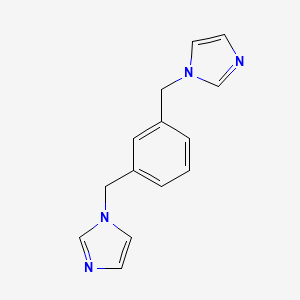

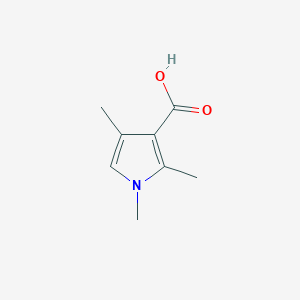

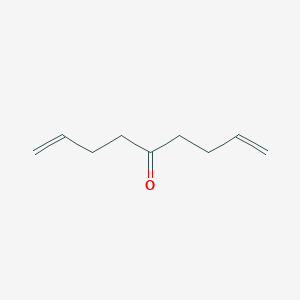

2,4-Dimethylbenzamide is an organic compound that belongs to the class of benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .

Synthesis Analysis

The synthesis of 2,4-Dimethylbenzamide involves the reaction of 2,4-Dimethylbenzoyl chloride with N,N-diisopropylamine in dichloromethane at 0 °C .Molecular Structure Analysis

The molecular formula of 2,4-Dimethylbenzamide is C9H11NO . The structure is also available as a 2D Mol file or as a computed 3D SD file .科学研究应用

合成与优化

合成方法:已经开发出多种合成类似于 2,4-二甲基苯甲酰胺的化合物的各种方法。例如,2-氨基-5-氯-N,3-二甲基苯甲酰胺是从 7-甲基异靛经过氯化和氨解等过程合成的,纯度高达 99.6% (张卓,2014)。类似地,3,5-二甲基苯甲酰胺是使用涉及氧化和氯化的方法制备的 (郑苏,2003)。

工艺优化:2-氨基-5-氰基-N,3-二甲基苯甲酰胺的合成展示了如何优化温度和试剂比例等工艺条件以提高收率 (薛林,2013)。

化学性质和应用

化学行为分析:对 N,N-二甲基苯甲酰胺在各种溶剂混合物中的红外光谱研究提供了对类似化合物的分子结构和水合状态的见解 (小林光江和 R. 松下,1990)。了解这些特性对于在化学和制药工业中的应用至关重要。

药理潜力:虽然对 2,4-二甲基苯甲酰胺的研究很有限,但诸如 4-氨基-N-(2-(取代氨基)乙基)-2,6-二甲基苯甲酰胺之类的相关化合物已被探索用于潜在的药理用途,例如抗心律失常剂 (D. 杨,E. 罗,M. 沃拉,1972)。

旋转势垒研究:对取代的 N,N-二甲基苯甲酰胺中的旋转势垒的研究可以提供对分子动力学和相互作用的见解,这在药物设计和合成中至关重要 (L. 杰克曼,T. E. 卡瓦纳,R. 哈登,1969)。

安全和危害

作用机制

Target of Action

2,4-Dimethylbenzamide is a type of benzanilide . Benzanilides are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring A similar compound, 4-(2-aminoethoxy)-n-(2,5-diethoxyphenyl)-3,5-dimethylbenzamide, targets the urokinase-type plasminogen activator in humans .

Mode of Action

Benzanilides, including 2,4-dimethylbenzamide, are known to undergo reactions at the benzylic position, such as free radical bromination and nucleophilic substitution . These reactions can lead to changes in the compound’s structure and function.

Biochemical Pathways

For example, 2,4-dinitrotoluene and nitrobenzene, which are structurally similar to 2,4-Dimethylbenzamide, have been shown to affect bacterial pathways for degradation .

Action Environment

It is known that environmental factors such as temperature, ph, and the presence of other chemicals can influence the action and stability of similar compounds .

生化分析

Biochemical Properties

2,4-Dimethylbenzamide interacts with various enzymes, proteins, and other biomolecules. As an amide, it has a nitrogen atom bonded to a carbonyl carbon atom, which is a common structure in many biochemical compounds . The nature of these interactions is complex and depends on the specific biochemical context.

Molecular Mechanism

The molecular mechanism of 2,4-Dimethylbenzamide involves its interactions at the molecular level. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4-Dimethylbenzamide can change over time. This includes its stability, degradation, and long-term effects on cellular function

Dosage Effects in Animal Models

The effects of 2,4-Dimethylbenzamide can vary with different dosages in animal models. While specific studies on 2,4-Dimethylbenzamide are limited, it is generally true for chemical compounds that threshold effects can be observed, and toxic or adverse effects can occur at high doses .

Metabolic Pathways

2,4-Dimethylbenzamide is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels

Transport and Distribution

2,4-Dimethylbenzamide is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, and can affect its localization or accumulation

Subcellular Localization

The subcellular localization of 2,4-Dimethylbenzamide and its effects on activity or function are complex. It could include targeting signals or post-translational modifications that direct it to specific compartments or organelles

属性

IUPAC Name |

2,4-dimethylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-6-3-4-8(9(10)11)7(2)5-6/h3-5H,1-2H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWLFXUUYBRACSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30511770 | |

| Record name | 2,4-Dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30511770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73258-94-3 | |

| Record name | 2,4-Dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30511770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Hexanoic acid, 6-[[[[(4-chlorophenyl)sulfonyl]amino]oxoacetyl]amino]-](/img/structure/B3178665.png)

![5,7-Dichloro-3-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B3178743.png)